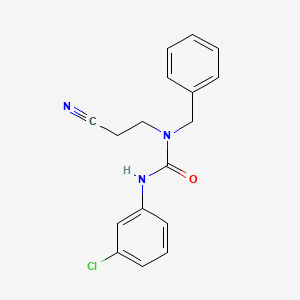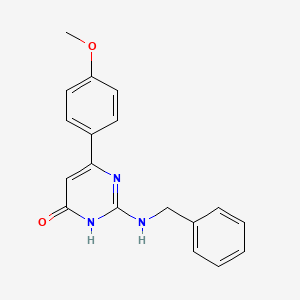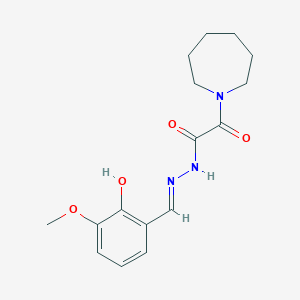![molecular formula C19H20N2O2 B6123662 N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide, also known as CPPC, is a synthetic compound that has gained attention for its potential applications in scientific research. CPPC is a cyclopropane derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation. In
Mechanism of Action
The mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant enzymes. This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of inflammation. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is its relatively simple synthesis method, which allows for large-scale production. This compound is also relatively stable and can be stored for extended periods without degradation. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the investigation of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to exhibit various biochemical and physiological effects. Further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide involves the condensation of 4-hydroxybenzaldehyde with 2-phenylcyclopropanecarbohydrazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then purified through recrystallization to obtain this compound in a high yield.
Scientific Research Applications
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit antitumor, antioxidant, and anti-inflammatory properties, making it a promising compound for the development of new drugs. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(14-8-10-15(22)11-9-14)20-21-19(23)17-12-16(17)13-6-4-3-5-7-13/h3-11,16-17,22H,2,12H2,1H3,(H,21,23)/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXTQUDHVCGOB-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)


![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)

![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(3-methyl-2-buten-1-yl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6123646.png)
![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)